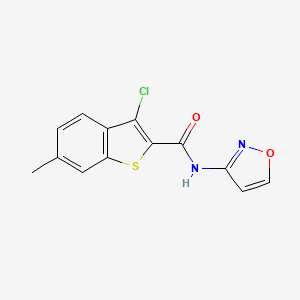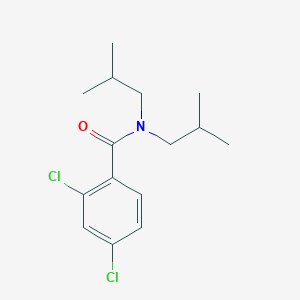![molecular formula C18H13FN2O2S B4713584 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
描述
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that plays a key role in the development and growth of cancer cells.
作用机制
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide works by selectively inhibiting the activity of BTK, a protein that plays a key role in the development and growth of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models of cancer, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
实验室实验的优点和局限性
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages as a tool for studying cancer biology and developing new cancer therapies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. This compound also has minimal toxicity to normal cells, which makes it a promising candidate for further development as a cancer therapy.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a small molecule inhibitor, which may have limited efficacy in treating solid tumors. Another limitation is that it may have off-target effects on other proteins, which could affect the interpretation of experimental results.
未来方向
There are several future directions for the development of N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide as a cancer therapy. One direction is to further optimize its properties, such as its pharmacokinetics and pharmacodynamics, to improve its efficacy and safety. Another direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Finally, there is a need for further research to elucidate the mechanisms of action of this compound and to identify biomarkers that can predict its efficacy in different types of cancer.
科学研究应用
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma.
属性
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOQODCCKWVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)

![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4713532.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4713537.png)
![3-(2-furyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4713539.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4713553.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4713563.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4713577.png)
![2-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4713586.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4713587.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)